![molecular formula C16H21N3O2S B14405489 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine CAS No. 88323-81-3](/img/structure/B14405489.png)
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine is a complex organic compound that features a pyrazole ring, a benzene sulfonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The pyrazole derivative is then subjected to sulfonation to introduce the benzene sulfonyl group. Finally, the piperidine ring is attached through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of these reactions is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzene and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the benzene sulfonyl and piperidine groups.
Benzene-1-sulfonyl piperidine: Contains the benzene sulfonyl and piperidine groups but lacks the pyrazole ring.
1-Phenyl-3,5-dimethylpyrazole: Similar pyrazole structure with a phenyl group instead of the benzene sulfonyl group
Uniqueness: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine is unique due to its combination of the pyrazole, benzene sulfonyl, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Propiedades
Número CAS |
88323-81-3 |
|---|---|
Fórmula molecular |
C16H21N3O2S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C16H21N3O2S/c1-13-12-14(2)19(17-13)15-6-8-16(9-7-15)22(20,21)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3 |
Clave InChI |
WTGZRAWSJZPLMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


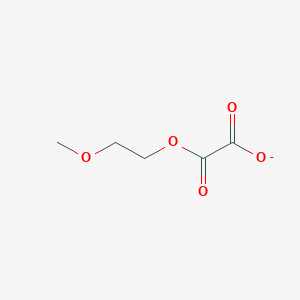
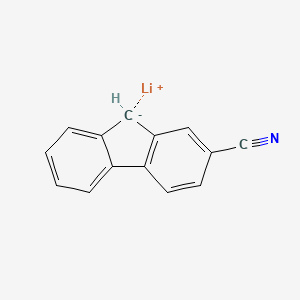



![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
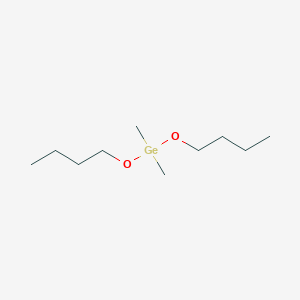
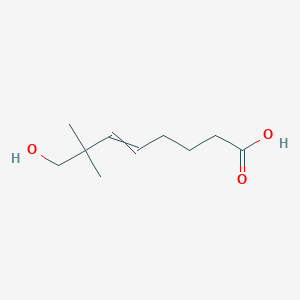
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
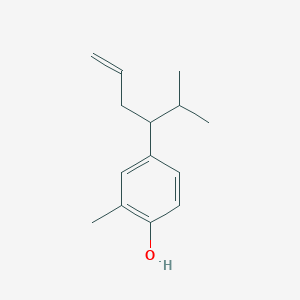
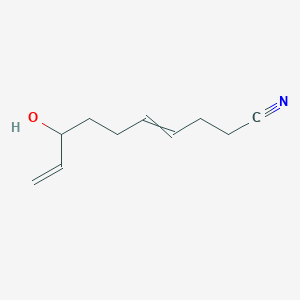
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)


